molecular formula C19H21FN2O3S B2769663 2-((4-fluorophenyl)thio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1396716-44-1

2-((4-fluorophenyl)thio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2769663
CAS No.: 1396716-44-1
M. Wt: 376.45
InChI Key: GYSFSSUNODJMRX-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on fluoro-substituted compounds, similar in structural motif to the given compound, has shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds were synthesized through various chemical reactions, indicating their potential as templates for developing novel anticancer agents (Hammam et al., 2005).

Synthesis and Binding Studies

  • Synthesis, Single Crystal XRD, and CT DNA / BSA Binding Studies of New Paracetamol Derivatives : A study involving the synthesis of novel derivatives and their binding interactions with calf thymus DNA and bovine serum albumin (BSA) could have parallels in research involving similar chemical structures. Such studies contribute to understanding the interaction mechanisms of potential therapeutic compounds at the molecular level (Raj, 2020).

Enzyme Inhibitory Activities

  • Conventional versus Microwave Assisted Synthesis, Molecular Docking, and Enzyme Inhibitory Activities of New 1,2,4-Triazole Analogues : Research on the synthesis of triazole analogues and their enzyme inhibitory activities provides insights into the potential pharmacological applications of compounds with similar structural features. Such studies highlight the importance of chemical synthesis methods and molecular docking in discovering new therapeutic agents (Virk et al., 2018).

Antibacterial Activity

  • Synthesis of N-Substituted Acetamide Derivatives of Azinane-Bearing 1,3,4-Oxadiazole Nucleus and Screening for Antibacterial Activity : This research demonstrates the antibacterial potential of acetamide derivatives, indicating a methodological approach that could be applicable to related compounds. The synthesis and evaluation of these derivatives against various bacterial strains underscore the exploration of new antibacterial agents (Iqbal et al., 2017).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-1-3-17(4-2-16)26-13-18(23)21-11-14-5-8-22(9-6-14)19(24)15-7-10-25-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFSSUNODJMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.